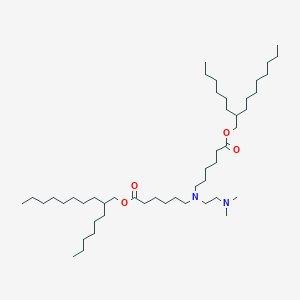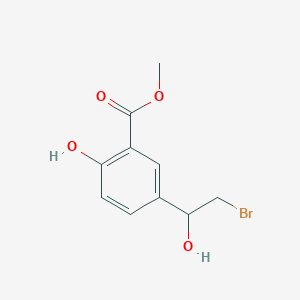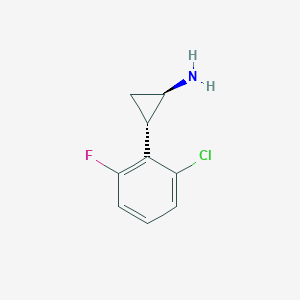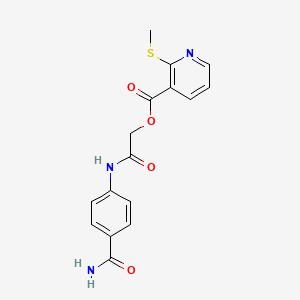
2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinate moiety, which is known for its biological activity, and a carbamoylphenyl group, which adds to its chemical versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps, starting with the preparation of the nicotinate ester. The esterification of nicotinic acid with an appropriate alcohol in the presence of a strong acid catalyst, such as sulfuric acid, is a common method. The resulting ester is then subjected to further reactions to introduce the carbamoylphenyl and methylthio groups.
Esterification: Nicotinic acid is reacted with ethanol in the presence of sulfuric acid to form ethyl nicotinate.
Amidation: The ethyl nicotinate is then reacted with 4-aminobenzamide under heating conditions to form the intermediate compound.
Thioether Formation: Finally, the intermediate is reacted with methylthiol in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the nicotinate moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydroxide, potassium carbonate
Acids: Sulfuric acid, hydrochloric acid
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the methylthio group
Amines: From reduction of the nitro group
Carboxylic Acids: From hydrolysis of the ester group
科学的研究の応用
2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The nicotinate moiety may interact with nicotinic acid receptors, while the carbamoylphenyl group could interact with various enzymes, altering their activity. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
4-Aminobenzoylbenzamide: Shares the carbamoylphenyl group and is used in the production of pigments.
Phenylboronic Acid Derivatives: Used in organic synthesis and medicine for their enzyme inhibitory properties.
Nicotinic Acid Esters: Similar in structure and used for their biological activity.
Uniqueness
2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the combination of its functional groups, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C16H15N3O4S |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
[2-(4-carbamoylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H15N3O4S/c1-24-15-12(3-2-8-18-15)16(22)23-9-13(20)19-11-6-4-10(5-7-11)14(17)21/h2-8H,9H2,1H3,(H2,17,21)(H,19,20) |
InChIキー |
FCRBBXLTZLFNFG-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365796.png)
![Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13365817.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13365822.png)
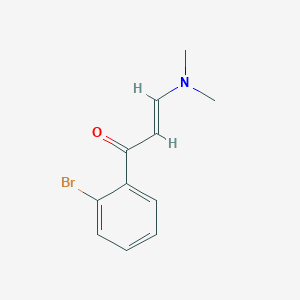
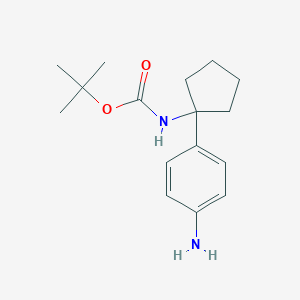
![ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13365852.png)
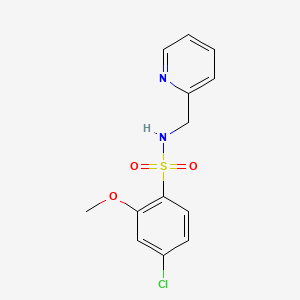
![6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365859.png)
![N-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365861.png)

![4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide](/img/structure/B13365871.png)
